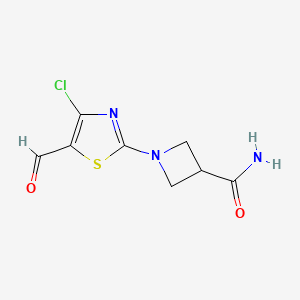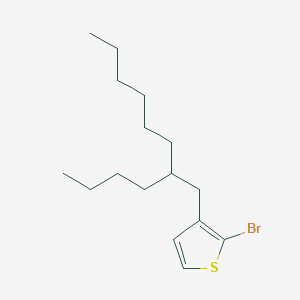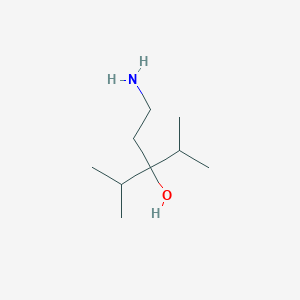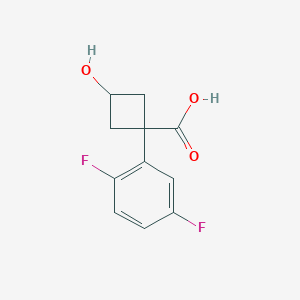
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and an azetidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of 4-chloro-5-formylthiazole with azetidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Carboxy-1,3-thiazol-2-yl)azetidine-3-carboxamide.
Reduction: 1-(4-Hydroxymethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-1,3-thiazol-2-yl)azetidine-3-carboxamide: Lacks the formyl group, which may result in different biological activities.
1-(4-Methyl-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: Contains a methyl group instead of a chlorine atom, which can affect its reactivity and interactions with biological targets.
1-(4-Bromo-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: The presence of a bromine atom instead of chlorine can lead to different substitution reactions and biological activities.
Uniqueness
1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is unique due to the presence of both the formyl group and the chlorine atom on the thiazole ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C8H8ClN3O2S |
|---|---|
Molekulargewicht |
245.69 g/mol |
IUPAC-Name |
1-(4-chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C8H8ClN3O2S/c9-6-5(3-13)15-8(11-6)12-1-4(2-12)7(10)14/h3-4H,1-2H2,(H2,10,14) |
InChI-Schlüssel |
OLWMAOQKDUXPNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC(=C(S2)C=O)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)

methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)





